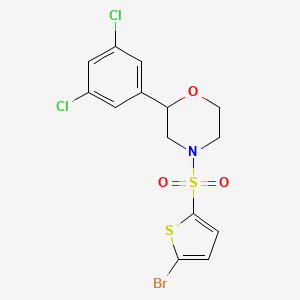
3-(4-Iodopyrazol-1-YL)piperidine, hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride: is a chemical compound with the molecular formula C8H13ClIN3 and a molecular weight of 313.57 g/mol . This compound is characterized by the presence of an iodopyrazole ring attached to a piperidine moiety, forming a hydrochloride salt. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride typically involves the following steps:
Formation of 4-Iodopyrazole: The initial step involves the iodination of pyrazole to form 4-iodopyrazole. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Coupling with Piperidine: The 4-iodopyrazole is then coupled with piperidine through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate to facilitate the reaction.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods:
In an industrial setting, the production of 3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the iodopyrazole ring, potentially leading to the removal of the iodine atom and formation of pyrazole derivatives.
Substitution: The iodopyrazole moiety can participate in various substitution reactions, where the iodine atom is replaced by other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Pyrazole derivatives with the iodine atom removed.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride is used as a building block in organic synthesis
Biology:
In biological research, this compound is used as a probe to study the interactions of pyrazole-containing molecules with biological targets. It can help in understanding the binding mechanisms and activity of pyrazole derivatives in biological systems.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure can be modified to create analogs with improved pharmacological properties.
Industry:
In the industrial sector, 3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride involves its interaction with specific molecular targets. The iodopyrazole moiety can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can further enhance the binding affinity and specificity of the compound for its targets.
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to active sites of enzymes, inhibiting their catalytic activity.
Receptors: It may interact with receptor proteins, modulating their signaling pathways.
Comparison with Similar Compounds
- 3-(4-Bromopyrazol-1-YL)piperidine, hydrochloride
- 3-(4-Chloropyrazol-1-YL)piperidine, hydrochloride
- 3-(4-Fluoropyrazol-1-YL)piperidine, hydrochloride
Comparison:
- 3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its bromine, chlorine, and fluorine analogs.
- The iodine atom also enhances the compound’s ability to participate in halogen bonding, which can be advantageous in the design of new molecules with specific binding properties.
Properties
IUPAC Name |
3-(4-iodopyrazol-1-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPMTOGKIVQIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=C(C=N2)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2H-1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2824392.png)
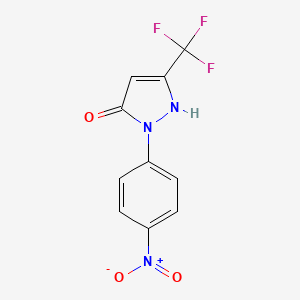
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2824396.png)
![N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2824397.png)
![N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2824398.png)
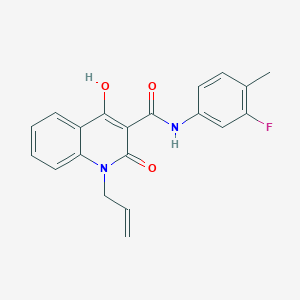
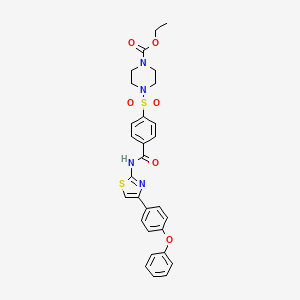
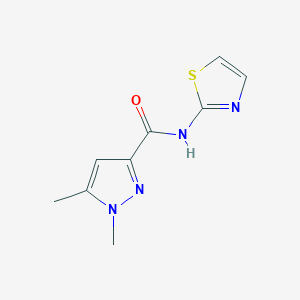
![3-{4-[(5-methyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}-1-phenylurea](/img/structure/B2824404.png)
![7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2824406.png)
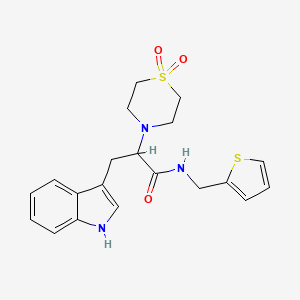
![4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2824408.png)
![8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2824412.png)
